2-Chloropropyl 3-oxobutanoate

説明

Structural Classification and Significance within Functionalized Ester Chemistry

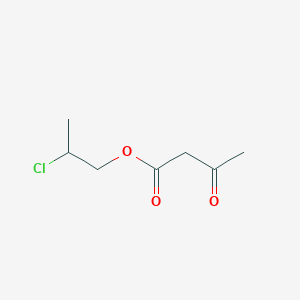

2-Chloropropyl 3-oxobutanoate is classified as a functionalized ester. Esters are a class of organic compounds derived from an acid in which at least one hydroxyl group is replaced by an organyl group. wikipedia.org They are characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon chain. pressbooks.pub The structure of this compound incorporates a propyl chain with a chlorine atom at the second position, attached to the ester oxygen. The other part of the molecule is a butanoate chain with a keto group at the third position.

The presence of multiple functional groups—an ester, a ketone (oxo group), and a halogen (chloro group)—defines it as a "functionalized" ester. pressbooks.pub This multi-functionality is of great significance in synthetic organic chemistry. Functional groups are the reactive centers of a molecule and dictate its chemical behavior. pressbooks.pub The presence of the ester and keto groups allows for a variety of reactions, including nucleophilic attack at the carbonyl carbons and deprotonation at the alpha-carbons, which can initiate condensation reactions. pressbooks.pub The chloro group introduces another reactive site, susceptible to nucleophilic substitution reactions.

The ability to undergo various chemical transformations makes functionalized esters like this compound valuable intermediates in the synthesis of more complex molecules. researchgate.net They serve as building blocks, providing a pre-packaged set of functionalities that can be selectively manipulated to construct intricate molecular architectures. rsc.orgresearchgate.net

Contextual Overview of Research on Halogenated Organic Compounds and Beta-Keto Esters

The study of this compound is situated within the broader research areas of halogenated organic compounds and beta-keto esters.

Halogenated Organic Compounds (HOCs) are organic compounds containing one or more halogen atoms. nih.gov These compounds are widespread and have been manufactured for a vast number of industrial and agricultural applications. nih.gov Research into HOCs is extensive, driven by their diverse chemical reactivity and their environmental and biological implications. nih.govnih.gov The presence of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing its reactivity, polarity, and stability. researchgate.net In synthetic chemistry, the carbon-halogen bond is a key functional group that can participate in a wide range of transformations, including nucleophilic substitutions and cross-coupling reactions, making halogenated compounds crucial starting materials and intermediates. researchgate.net

Beta-keto esters are a particularly important class of organic compounds characterized by a ketone group located at the beta-position (the second carbon from) the ester group. rsc.orgresearchgate.net This structural arrangement confers unique reactivity upon the molecule. The protons on the alpha-carbon, situated between the two carbonyl groups, are particularly acidic and can be easily removed by a base to form a stable enolate ion. This enolate is a powerful nucleophile and is central to many carbon-carbon bond-forming reactions, such as the Claisen condensation. wikipedia.org

Beta-keto esters are considered vital synthons in organic synthesis because they possess both electrophilic (at the carbonyl carbons) and nucleophilic (at the alpha-carbon) sites. rsc.orgresearchgate.net They are key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals. rsc.orgnih.gov The development of new methods for the synthesis and transformation of beta-keto esters remains an active area of research, with a focus on creating more efficient and environmentally friendly processes. rsc.orgacs.org The compound this compound has been noted for its utility in specific synthetic reactions, such as the Biginelli reaction for preparing dihydropyrimidines. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| Molecular Formula | C6H9ClO3 | nih.gov |

| Molecular Weight | 164.59 g/mol | nih.gov |

| CAS Number | 54527-68-3 | nih.gov |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| InChI Key | JAEUQHNZRROYID-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

CAS番号 |

88594-00-7 |

|---|---|

分子式 |

C7H11ClO3 |

分子量 |

178.61 g/mol |

IUPAC名 |

2-chloropropyl 3-oxobutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-5(8)4-11-7(10)3-6(2)9/h5H,3-4H2,1-2H3 |

InChIキー |

PZISUEUDMNMOCP-UHFFFAOYSA-N |

正規SMILES |

CC(COC(=O)CC(=O)C)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Chloropropyl 3 Oxobutanoate and Analogous Beta Keto Esters

Strategies for the Formation of the Ester Linkage and 3-Oxobutanoate Moiety

The creation of the beta-keto ester functional group is a cornerstone of synthetic chemistry, with methodologies evolving to enhance efficiency, selectivity, and environmental sustainability. These strategies range from classical acid-catalyzed esterification to modern biocatalytic and chemocatalytic transesterification approaches.

Direct esterification of 3-oxobutanoic acid (acetoacetic acid) or its derivatives with an alcohol like 2-chloropropanol represents a fundamental approach. However, the inherent instability of beta-keto acids, which are prone to ready decarboxylation, often necessitates the use of milder methods or more stable precursors. nih.gov

Fischer Esterification is a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid. chemistrysteps.comlibretexts.orgchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the products. chemistrysteps.comjove.com This is commonly accomplished by using a large excess of the alcohol or by removing water as it is formed, for instance, with a Dean-Stark apparatus. jove.commasterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. chemistrysteps.commasterorganicchemistry.com While effective for many esters, the harsh acidic conditions and high temperatures can be detrimental for sensitive substrates like beta-keto acids, potentially leading to decomposition or decarboxylation. nih.govmasterorganicchemistry.com

Steglich Esterification offers a significantly milder alternative for forming ester bonds, making it more suitable for sensitive molecules. wikipedia.orgorganic-chemistry.org This method, first described in 1978, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org

The reaction proceeds at room temperature and is characterized by the formation of an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer agent, preventing a common side reaction where the intermediate rearranges to a stable N-acylurea. wikipedia.orgorganic-chemistry.org The water generated during the reaction is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration, driving the reaction to completion. wikipedia.org The mild conditions of the Steglich esterification make it a valuable tool for synthesizing esters from substrates that are unstable under the conditions of Fischer esterification. organic-chemistry.org

| Feature | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Reagents | Carboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Carboxylic Acid, Alcohol, DCC, DMAP (catalyst) |

| Conditions | High temperature (reflux), acidic | Room temperature, generally neutral |

| Driving Force | Excess alcohol or removal of water | Formation of insoluble dicyclohexylurea (DCU) |

| Substrate Scope | Generally for robust, non-sensitive substrates | Ideal for acid-sensitive or sterically hindered substrates |

| Key Byproduct | Water | Dicyclohexylurea (DCU) |

Transesterification is a widely used and convenient method for converting one ester into another by reacting it with an alcohol. nih.govbenthamdirect.com This approach is particularly valuable for synthesizing beta-keto esters because it avoids the use of unstable beta-keto acids and starts from readily available and stable precursors like ethyl acetoacetate (B1235776) or methyl acetoacetate. nih.gov The reaction kinetics are typically slow, necessitating the use of a catalyst, which can range from acids and bases to enzymes and organometallics. nih.gov

The selective transesterification of beta-keto esters over other ester types is possible, likely proceeding through a chelated enol intermediate. nih.gov

Biocatalysis using lipases has emerged as a powerful, environmentally friendly method for organic synthesis. Lipases, a class of serine hydrolases, can exhibit remarkable stereoselectivity and catalytic activity in organic solvents, making them ideal for producing optically active compounds. google.comgoogle.com

Specifically, Candida antarctica lipase (B570770) B (CALB), often immobilized on a macroporous resin (e.g., Novozym 435), is highly effective in catalyzing the transesterification of beta-keto esters. google.comtandfonline.com This methodology offers a straightforward route to chiral beta-keto esters, which are valuable building blocks in natural product synthesis. google.comgoogle.com The reactions are typically performed under mild, solvent-free conditions, where the alcohol is dissolved directly in the donor beta-keto ester, and the mixture is treated with the lipase, often under reduced pressure. google.comgoogle.com This approach not only yields the desired products in high yields (>90%) but can also be used for the kinetic resolution of racemic secondary alcohols with high enantioselectivity. google.com The combination of lipase catalysis with microwave irradiation has been shown to further enhance reaction rates, leading to high yields in shorter times. tandfonline.com

| Alcohol Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Pentanol | Pentan-2-yl 3-oxobutanoate | CALB, Microwave (50°C), Solvent-free | ~95% | tandfonline.com |

| 3-Pentanol | Pentan-3-yl 3-oxobutanoate | CALB, Microwave (50°C), Solvent-free | ~95% | tandfonline.com |

| Various Primary Alcohols | Corresponding 3-oxobutanoates | CALB, Reduced Pressure, Solvent-free | >90% | google.com |

| Various Secondary Alcohols | Corresponding 3-oxobutanoates | CALB, Reduced Pressure, Solvent-free | >90% (with kinetic resolution) | google.com |

In the quest for greener and more sustainable chemical processes, boric acid (H₃BO₃) has been identified as an effective, environmentally benign catalyst for the transesterification of beta-keto esters. nih.govbuct.edu.cn Boric acid is attractive due to its low toxicity, stability, and affordability. nih.gov The reaction can be carried out with a variety of primary and secondary alcohols, including allylic and propargylic alcohols, providing high yields. nih.gov Tertiary alcohols, however, are generally not compatible with these conditions. nih.gov

To further improve efficiency and catalyst reusability, silica-supported boric acid has been developed as a heterogeneous catalyst. researchgate.netrsc.org This system allows for highly efficient transesterification of beta-keto methyl or ethyl esters under solvent-free conditions, achieving yields of 87-95%. rsc.orgresearchgate.net The protocol features a simple work-up procedure, and the catalyst can be recovered by filtration and reused for multiple cycles without a significant loss of activity. rsc.org

| Alcohol | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzyl alcohol | 5 | 92 | nih.gov |

| 1-Octanol | 6 | 90 | nih.gov |

| Cyclohexanol | 8 | 85 | nih.gov |

| Propargyl alcohol | 5 | 92 | nih.gov |

| Allyl alcohol | 5 | 90 | nih.gov |

Diketene (B1670635) is a highly reactive and versatile reagent that serves as a direct precursor to the acetoacetyl group. It readily reacts with nucleophiles, including alcohols, to form acetoacetate derivatives. This reaction provides a direct and atom-economical route to beta-keto esters without the formation of a byproduct like water.

The reaction of diketene with an alcohol, such as 2-chloropropanol, yields the corresponding beta-keto ester, in this case, 2-chloropropyl 3-oxobutanoate. The process is often catalyzed by bases or Lewis acids. Furthermore, this reaction can be performed under biocatalytic conditions. For instance, lipases have been employed to catalyze the reaction between diketene and various alcohols, providing a route to chiral acetoacetate esters. google.com This method combines the reactivity of diketene with the stereoselectivity of enzymes, offering an efficient pathway to enantiomerically enriched beta-keto esters.

Transesterification Approaches for Beta-Keto Esters

Condensation Reactions for Beta-Keto Ester Architectures

The formation of the core beta-keto ester structure is often achieved through classic condensation reactions that facilitate carbon-carbon bond formation.

Claisen Condensation and Cross-Claisen Condensation Pathways

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a beta-keto ester. openstax.orgwikipedia.org The reaction is initiated by the deprotonation of the α-carbon of an ester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide leaving group results in the formation of the beta-keto ester. openstax.org

A strong base, such as sodium ethoxide or sodium hydride, is required to generate the enolate. organic-chemistry.org The choice of base is critical to avoid saponification of the ester. The reaction is driven to completion by the deprotonation of the resulting beta-keto ester, which has a more acidic α-hydrogen between the two carbonyl groups. openstax.org

The Cross-Claisen condensation involves the reaction between two different esters. To avoid a mixture of products, this variation is most effective when one of the esters lacks α-hydrogens and can therefore only act as the electrophile. organic-chemistry.org Esters such as ethyl benzoate, ethyl formate, and diethyl carbonate are common non-enolizable partners. This approach allows for the synthesis of a wider variety of beta-keto esters.

| Ester 1 | Ester 2 | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethyl acetoacetate | ~75% | openstax.org |

| Ethyl propanoate | Ethyl propanoate | Sodium ethoxide | Ethyl 2-methyl-3-oxopentanoate | High | uomustansiriyah.edu.iq |

| Ethyl acetate | Ethyl benzoate | Sodium ethoxide | Ethyl benzoylacetate | Good | organic-chemistry.org |

| Ethyl acetate | Diethyl carbonate | Sodium ethoxide | Diethyl malonate | Good | organic-chemistry.org |

Reformatsky Reaction in Beta-Keto Ester Synthesis

The Reformatsky reaction provides a pathway to β-hydroxy esters, which can be subsequently oxidized to the corresponding beta-keto esters. The reaction involves the treatment of an α-haloester with zinc metal to form an organozinc reagent, known as a Reformatsky enolate. wikipedia.org This enolate then adds to a carbonyl compound, such as an aldehyde or ketone. wikipedia.org

The key advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc reagent, which prevents self-condensation of the ester. wikipedia.org The reaction is typically carried out in an inert solvent like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Various metals other than zinc, such as indium and samarium, have also been employed, sometimes leading to improved yields and stereoselectivities. wikipedia.org

| α-Haloester | Carbonyl Compound | Metal | Product (β-hydroxy ester) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl bromoacetate | Acetone | Zinc | Ethyl 3-hydroxy-3-methylbutanoate | High | thermofisher.com |

| Ethyl bromoacetate | Benzaldehyde | Zinc | Ethyl 3-hydroxy-3-phenylpropanoate | Up to 98% | acs.org |

| Ethyl iodoacetate | Cyclohexanone | Me₂Zn | Ethyl 2-(1-hydroxycyclohexyl)acetate | 95% | acs.org |

| Methyl bromoacetate | Propanal | Zinc | Methyl 3-hydroxy-2-methylpentanoate | Good | wikipedia.org |

Alkylation Reactions in Beta-Dicarbonyl Systems leading to Functionalized Esters

The α-carbon of beta-keto esters is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, making it susceptible to deprotonation and subsequent alkylation. aklectures.com This reactivity allows for the introduction of a wide range of functional groups at this position.

The process typically involves treating the beta-keto ester with a base, such as sodium ethoxide, to generate the enolate. This enolate then acts as a nucleophile in an SN2 reaction with an alkyl halide to form the alkylated beta-keto ester. jove.com The choice of base and reaction conditions is crucial to prevent side reactions such as O-alkylation or self-condensation. aklectures.com

This methodology is highly versatile, allowing for the introduction of primary and some secondary alkyl groups. jove.com The resulting functionalized beta-keto esters are valuable precursors for the synthesis of more complex molecules.

| Beta-Keto Ester | Alkylating Agent | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Methyl iodide | Sodium ethoxide | Ethyl 2-methyl-3-oxobutanoate | Good | aklectures.com |

| Ethyl acetoacetate | Ethyl bromide | Sodium ethoxide | Ethyl 2-ethyl-3-oxobutanoate | High | youtube.com |

| Ethyl benzoylacetate | Ethyl bromide | Potassium carbonate | Ethyl 2-benzoylbutanoate | Not specified | sciencemadness.org |

| Ethyl acetoacetate | Benzyl chloride | Sodium ethoxide | Ethyl 2-benzyl-3-oxobutanoate | Moderate | youtube.com |

Introduction of the 2-Chloropropyl Moiety

The synthesis of this compound requires the specific introduction of a 2-chloropropyl group into the ester. This can be achieved through various strategies, including the use of a pre-functionalized alcohol in an esterification or transesterification reaction.

Stereoselective and Regioselective Chlorination of Propanol (B110389) Derivatives

The preparation of optically active 2-chloropropanol is a key step in the stereoselective synthesis of the target molecule. One approach involves the enzymatic resolution of racemic 2-chloropropionic acid, followed by reduction to the corresponding alcohol. For instance, (S)-(-)-2-chloropropionic acid can be prepared via enzymatic hydrolysis. google.com

Alternatively, the direct chlorination of propanol derivatives can be employed. The regioselective chlorination of 1,2-propanediol is challenging due to the presence of two hydroxyl groups. However, under controlled conditions, it is possible to favor the formation of 2-chloro-1-propanol. For example, the use of thionyl chloride can lead to the desired product. The stereochemistry of the starting diol will influence the stereochemistry of the resulting chlorohydrin.

Integration of Chlorinated Alcohols into Esterification Processes

Once the 2-chloropropanol is obtained, it can be integrated into the beta-keto ester framework through esterification or transesterification.

Fischer esterification involves the reaction of a carboxylic acid (3-oxobutanoic acid) with an alcohol (2-chloropropanol) in the presence of an acid catalyst. masterorganicchemistry.com This method is an equilibrium process, and the removal of water is necessary to drive the reaction towards the product. masterorganicchemistry.com

Transesterification of a readily available beta-keto ester, such as ethyl acetoacetate, with 2-chloropropanol offers an alternative and often more practical route. nih.gov This reaction is typically catalyzed by an acid or a base. nih.gov Lewis acids and solid acid catalysts have also been shown to be effective for the transesterification of beta-keto esters. nih.gov The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.

| Alcohol | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Boric acid | Solvent-free, 80°C | 97% | nih.gov |

| n-Amyl alcohol | CeO₂/MFI | Solvent-free, 70°C | 97% | |

| Various primary and secondary alcohols | Boric acid | Solvent-free, 80°C | High | nih.gov |

| n-Butanol | Na₂Si₂O₅ | 65°C | Good | ntnu.no |

Green Chemistry Approaches in the Synthesis of this compound

The synthesis of this compound and analogous beta-keto esters is increasingly being guided by the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and enhanced energy efficiency. rsc.org These approaches focus on developing sustainable synthetic routes that are not only environmentally responsible but also economically viable. Key areas of innovation include the use of environmentally benign solvent systems, the development of heterogeneous and recyclable catalysts, and the exploration of electrochemical methods to minimize waste and energy consumption. rsc.orgnih.gov

Development of Environmentally Benign Solvent Systems

Traditional organic syntheses of beta-keto esters often rely on volatile and toxic organic solvents. Green chemistry seeks to replace these with safer alternatives. While many modern approaches aim for solvent-free conditions, significant research has been conducted into alternative media. google.com

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for ester synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. beilstein-journals.orgnih.gov Although specific studies on the synthesis of this compound using ionic liquids are not prevalent, their application in related transesterification reactions demonstrates their potential. beilstein-journals.org For instance, imidazolium-based ionic liquids have been shown to catalyze the transesterification of other beta-keto esters. rsc.org The use of choline (B1196258) hydroxide (B78521), a derivative of a naturally occurring nutrient, has also been reported as a highly active and selective green catalyst for aldol (B89426) reactions, a fundamental step in forming ketone structures. nih.gov Some ionic liquids can mediate fast and simple access to keto-esters with high diastereoselectivity and yield. jove.com A significant drawback, however, can be the requirement for large quantities of the ionic liquid relative to the reactants. rsc.org

Supercritical fluids, such as supercritical carbon dioxide, represent another class of green solvents. They offer advantages like non-toxicity, non-flammability, and easy separation from the product stream. While widely explored for the transesterification of triglycerides in biodiesel production, their application in the synthesis of smaller, functionalized beta-keto esters like this compound is not yet extensively documented in scientific literature. mdpi.com

Solvent-free, or neat, reaction conditions represent the ideal green chemistry scenario, as they eliminate solvent waste entirely. Several catalytic systems, particularly those involving heterogeneous catalysts, are designed to work efficiently without a solvent medium, often requiring only the application of heat. rsc.org

Utilization of Heterogeneous and Recyclable Catalysts

A cornerstone of green synthetic chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused over multiple cycles, thereby reducing waste and cost. In the context of beta-keto ester synthesis, this has led to the development of various solid catalysts that replace traditional homogeneous acid or base catalysts. nih.govnih.gov

Enzymes, particularly lipases, have been successfully employed for the transesterification of beta-keto esters under mild, solvent-free conditions. google.com For example, Candida antarctica lipase B (CALB) has been shown to catalyze the transesterification of ethyl acetoacetate with various alcohols, yielding the desired beta-keto ester products in high yields (>90%). google.com These biocatalysts are highly selective and biodegradable, but their application can be limited by cost and stability under certain industrial conditions.

Solid acid catalysts are a robust and widely studied alternative. Materials such as zeolites, clays (B1170129), and supported metal oxides offer high thermal stability and tunable acidity. researchgate.net Nanocrystalline ceria loaded onto hierarchical MFI zeolite, for example, has demonstrated excellent activity for the solvent-free transesterification of ethyl acetoacetate with various alcohols, including cyclic and aryl alcohols. This catalyst was shown to be recyclable for at least five cycles without a significant loss of activity. Similarly, natural clays like montmorillonite (B579905) K-10 and kaolinitic clay have been used as reusable, heterogeneous catalysts for the selective transesterification of methyl beta-keto esters. rsc.org Other notable examples include sulfated zirconia and boric acid supported on silica (B1680970), which serve as efficient and recyclable catalysts under solvent-free conditions. rsc.orgnih.gov

The table below summarizes the performance of various heterogeneous catalysts in the transesterification of analogous beta-keto esters.

Electrochemical Methods for Ester Synthesis

Electrosynthesis represents an attractive green chemistry approach as it uses electricity, a traceless reagent, to drive chemical reactions, often under mild conditions and without the need for chemical oxidants or reductants that generate stoichiometric waste. georgiasouthern.edu

The application of electrochemistry to the synthesis of esters can be approached in several ways. One established method is the electrochemical coupling of aldehydes with alcohols. georgiasouthern.edu This catalyst-free approach can produce a variety of esters in high yield and in a short time. Another route involves the direct electrochemical synthesis from carboxylic acids. google.com

The Kolbe electrolysis is a classic electrochemical reaction involving the decarboxylative dimerization of two carboxylate ions to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org While primarily used to synthesize alkanes, modifications of this principle could potentially be adapted for ester synthesis, though this is not its conventional application. wikipedia.orgvedantu.com The reaction proceeds via a radical mechanism initiated by the electrochemical decarboxylation of a carboxylic acid at an anode. wikipedia.org

Despite the promise of electrosynthesis, its specific application to the direct synthesis of this compound or the transesterification of analogous beta-keto esters is not well-documented in the available literature. Research in this area appears to be nascent, representing a potential opportunity for future development in green chemical synthesis. The development of an electrochemical protocol for this class of compounds would align with green chemistry principles by potentially reducing catalyst use and avoiding harsh chemical reagents.

Reaction Mechanisms and Reactivity Profiles of 2 Chloropropyl 3 Oxobutanoate

Reactivity of the Chloropropyl Group

The propyl chain, substituted with a chlorine atom at the second position, introduces an electrophilic center susceptible to nucleophilic attack and elimination reactions. The secondary nature of this alkyl halide means that its reaction pathways are often in delicate balance, heavily influenced by reaction conditions.

The carbon atom bonded to the chlorine is a key site for nucleophilic substitution. As a secondary alkyl halide, 2-Chloropropyl 3-oxobutanoate can undergo substitution via both unimolecular (SN1) and bimolecular (SN2) mechanisms. masterorganicchemistry.comchemicalnote.comlibretexts.org The predominant pathway is determined by several factors, including the strength of the nucleophile, the nature of the solvent, and the stability of the potential carbocation intermediate. masterorganicchemistry.comkhanacademy.org

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the chloride leaving group. chemicalnote.com This pathway is favored by strong nucleophiles (e.g., hydroxide (B78521), cyanide) and polar aprotic solvents (e.g., acetone, DMSO), which solvate the cation but leave the nucleophile relatively free and reactive. medlifemastery.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

The SN1 mechanism , in contrast, is a two-step process. chemicalnote.com The first and rate-determining step is the spontaneous departure of the leaving group to form a secondary carbocation intermediate. chemicalnote.com This is followed by a rapid attack of a nucleophile on the carbocation. chemicalnote.com This pathway is favored by weak nucleophiles (e.g., water, ethanol) and polar protic solvents, which can stabilize the carbocation intermediate through hydrogen bonding. khanacademy.orgmedlifemastery.com The rate of an SN1 reaction depends only on the concentration of the substrate. medlifemastery.com

Given that a secondary carbocation has moderate stability—less stable than a tertiary one but more stable than a primary one—the SN1 pathway is plausible but often competes with the SN2 pathway. chemicalnote.com

| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻, RS⁻) |

| Solvent | Polar Protic (e.g., Ethanol, Water) | Polar Aprotic (e.g., Acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

In competition with substitution reactions, this compound can undergo elimination reactions to form unsaturated derivatives. These reactions, typically dehydrohalogenation, also proceed via unimolecular (E1) or bimolecular (E2) mechanisms. pharmaguideline.comchemicalnote.com Elimination is generally favored by high temperatures and the use of strong, sterically hindered bases. masterorganicchemistry.com

The E2 reaction is a concerted, one-step process where a base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. pharmaguideline.comchemicalnote.com This pathway requires a strong base and its rate depends on the concentration of both the substrate and the base. chemicalnote.com

The E1 reaction begins with the same first step as the SN1 reaction: the formation of a carbocation intermediate. pharmaguideline.com In a subsequent step, a weak base removes a β-proton, leading to the formation of an alkene. youtube.com

For this compound, there are two different β-carbons from which a proton can be abstracted, potentially leading to two different isomeric products: prop-1-enyl 3-oxobutanoate and prop-2-enyl 3-oxobutanoate. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product, which in this case would be prop-1-enyl 3-oxobutanoate. masterorganicchemistry.com

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Base Strength | Weak base required | Strong base required |

| Mechanism | Two steps, via carbocation | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Substrate Reactivity | 3° > 2° >> 1° | 3° > 2° > 1° |

| Regioselectivity | Zaitsev's rule (major product is the more substituted alkene) | Zaitsev's rule (unless a sterically hindered base is used) |

The structure of this compound is conducive to intramolecular reactions. The acidic α-protons of the β-keto ester moiety can be removed by a base to form a nucleophilic enolate. This enolate can then attack the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction. researchgate.net This type of reaction, known as an intramolecular cyclization, results in the formation of a new ring. In this specific case, the reaction would lead to the formation of a substituted cyclobutane (B1203170) derivative, 1-acetyl-2-oxocyclobutane-1-carboxylate, or potentially a furanone derivative through subsequent rearrangement. The efficiency of such cyclizations is highly dependent on the reaction conditions and the resulting stability of the formed ring. mdpi.com

Reactivity of the Beta-Keto Ester Moiety

The β-keto ester functional group is characterized by its unique electronic properties, which give rise to keto-enol tautomerism and highly acidic α-protons. This part of the molecule is a versatile handle for forming new carbon-carbon bonds.

Like other 1,3-dicarbonyl compounds, this compound exists as a dynamic equilibrium between two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.orglibretexts.org This interconversion is typically rapid and catalyzed by trace amounts of acid or base. libretexts.org

For most simple ketones, the equilibrium heavily favors the keto form. However, for β-keto esters, the enol form is significantly stabilized by two factors: conjugation of the C=C double bond with the remaining carbonyl group, and the formation of a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond. libretexts.orgwalisongo.ac.id

The position of this equilibrium is sensitive to the solvent. cdnsciencepub.comnih.gov In non-polar solvents (e.g., hexane (B92381), carbon tetrachloride), the intramolecularly hydrogen-bonded enol form is favored. In polar protic solvents (e.g., water, methanol), the solvent molecules can hydrogen bond with the keto form, disrupting the internal hydrogen bond of the enol and shifting the equilibrium toward the keto tautomer. nih.govacs.org The presence of the enol tautomer is crucial as it influences the molecule's reactivity, particularly in reactions involving the α-carbon.

| Solvent Type | Example Solvent | Favored Tautomer | Reason |

|---|---|---|---|

| Non-Polar | Hexane | Enol | Stabilization via intramolecular H-bonding is maximized. |

| Polar Aprotic | Acetone | Keto / Enol Mix | Solvent dipoles interact with both forms. |

| Polar Protic | Methanol (B129727) | Keto | Solvent disrupts intramolecular H-bond by H-bonding with the carbonyl groups. |

The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly more acidic than typical C-H protons. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (the enolate) through resonance.

Treatment of this compound with a suitable base, such as sodium ethoxide, readily removes one of these α-protons to generate a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile and is a key intermediate in many carbon-carbon bond-forming reactions. aklectures.com

Alkylation: The enolate can react with alkyl halides in a classic SN2 reaction to form a new C-C bond at the α-position. This allows for the introduction of various alkyl groups onto the molecular scaffold. aklectures.comresearchgate.net

Acylation: Similarly, the enolate can attack acylating agents like acid chlorides or anhydrides. This reaction introduces an acyl group at the α-carbon, leading to the formation of a β,β'-tri-keto system. organicreactions.orgacs.org

This reactivity makes β-keto esters like this compound valuable building blocks in organic synthesis, providing a reliable method for constructing more complex molecular architectures. nih.govfhsu.edu

Ester Hydrolysis and Transesterification Mechanisms

The ester functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base, with each proceeding through a different mechanism.

Acid-Catalyzed Hydrolysis and Transesterification:

Base-Catalyzed Hydrolysis and Transesterification (Saponification):

In the presence of a strong base, such as hydroxide or an alkoxide, a direct nucleophilic addition to the ester carbonyl carbon occurs, forming a tetrahedral intermediate. This is the rate-determining step. The intermediate then collapses, eliminating the 2-chloropropoxide leaving group to form a carboxylic acid (in hydrolysis) or a new ester (in transesterification). In the case of hydrolysis, a final acid-base reaction between the carboxylic acid and the base drives the reaction to completion.

| Reaction Type | Catalyst | Key Mechanistic Steps | Intermediate |

| Hydrolysis | Acid (H₃O⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfer. 4. Elimination of 2-chloropropanol. | Protonated tetrahedral intermediate |

| Transesterification | Acid (H⁺) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol. 3. Proton transfer. 4. Elimination of 2-chloropropanol. | Protonated tetrahedral intermediate |

| Hydrolysis | Base (OH⁻) | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of 2-chloropropoxide. 4. Deprotonation of carboxylic acid. | Tetrahedral intermediate |

| Transesterification | Base (RO⁻) | 1. Nucleophilic attack by alkoxide. 2. Formation of tetrahedral intermediate. 3. Elimination of 2-chloropropoxide. | Tetrahedral intermediate |

Palladium-Catalyzed Transformations of Beta-Keto Esters

Palladium catalysis offers a powerful toolkit for the transformation of beta-keto esters like this compound. These reactions often proceed through the formation of palladium enolates, which are versatile intermediates for a variety of bond-forming reactions.

A key feature of palladium-catalyzed reactions of beta-keto esters, particularly allylic beta-keto esters, is the facility of decarboxylation. While this compound is not an allylic ester, related palladium-catalyzed decarboxylative processes can occur under specific conditions, often involving the formation of a π-allylpalladium complex from an enolized form of the beta-keto ester. In such cases, the palladium catalyst facilitates the cleavage of the C-C bond between the carbonyl and the α-carbon, leading to the expulsion of carbon dioxide and the generation of a palladium enolate. This enolate is a key intermediate for subsequent transformations.

The palladium enolates generated from beta-keto esters are nucleophilic at the α-carbon and can participate in a range of carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: Palladium enolates can react with aldehydes or ketones in an aldol-type condensation. The palladium catalyst acts as a Lewis acid to activate the carbonyl electrophile, and the enolate adds to it, forming a β-hydroxy ketone or ester after workup. These reactions can often be performed under neutral conditions, offering an advantage over traditional base-catalyzed aldol reactions.

Michael Addition: Palladium enolates are also effective nucleophiles in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. The reaction involves the addition of the enolate to the β-carbon of the unsaturated system, leading to the formation of a new carbon-carbon bond and a 1,5-dicarbonyl compound.

| Transformation | Key Intermediate | Reactant | Product Type |

| Decarboxylation | Palladium enolate | (Typically allylic) Beta-keto ester | Ketone |

| Aldol Condensation | Palladium enolate | Aldehyde or Ketone | β-Hydroxy ketone/ester |

| Michael Addition | Palladium enolate | α,β-Unsaturated carbonyl | 1,5-Dicarbonyl compound |

Synergistic Reactivity of Combined Functional Groups

The simultaneous presence of a beta-keto ester and a 2-chloropropyl group within the same molecule gives rise to unique synergistic reactivity. The chloroalkane moiety can act as an internal electrophile, while the beta-keto ester can serve as a latent nucleophile (as its enol or enolate). This duality allows for intramolecular reactions that are not possible with either functional group in isolation.

One of the most significant consequences of this synergistic reactivity is the potential for intramolecular cyclization. Under basic conditions, the beta-keto ester can be deprotonated at the α-carbon to form an enolate. This enolate can then undergo an intramolecular nucleophilic substitution (SN2) reaction with the electrophilic carbon bearing the chlorine atom. This process, known as an intramolecular alkylation, results in the formation of a cyclic product. In the case of this compound, this would lead to the formation of a five-membered ring, specifically a substituted tetrahydrofuran-3-one.

Advanced Analytical Characterization Techniques for 2 Chloropropyl 3 Oxobutanoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and structure of 2-Chloropropyl 3-oxobutanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of this compound. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methyl, methylene (B1212753), and methine protons of the chloropropyl group, as well as the methyl and methylene protons of the oxobutanoate moiety. The electronegativity of the chlorine atom and the carbonyl groups will cause a downfield shift in the signals of adjacent protons. docbrown.inforesearchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org Each unique carbon in the 2-chloropropyl and 3-oxobutanoate portions of the molecule will produce a distinct signal. The carbonyl carbons of the ester and ketone groups are particularly deshielded and appear significantly downfield (160-220 ppm). libretexts.org The carbon atom bonded to the chlorine will also exhibit a characteristic downfield shift. docbrown.infodocbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between nuclei. A COSY spectrum would reveal couplings between adjacent protons within the chloropropyl and oxobutanoate chains, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position (Structure) | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH₃ (ketone) | ~2.2 | ~30 |

| CH₂ (keto-ester) | ~3.5 | ~50 |

| C=O (ester) | - | ~167 |

| C=O (ketone) | - | ~202 |

| O-CH₂ | ~4.2 | ~68 |

| CH-Cl | ~4.3 | ~55 |

| CH₃ (chloropropyl) | ~1.6 | ~20 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups.

The most prominent features would be the two carbonyl (C=O) stretching vibrations. The ester carbonyl typically absorbs in the range of 1750-1735 cm⁻¹, while the ketone carbonyl absorbs at a slightly lower wavenumber, around 1725-1705 cm⁻¹. orgchemboulder.comwordpress.com The presence of two distinct peaks in this region is a strong indicator of the β-keto ester structure. Additionally, a strong C-O stretching band for the ester group will be visible in the 1300-1000 cm⁻¹ region. orgchemboulder.com The C-Cl stretch, while often weaker, is expected to appear in the fingerprint region, typically between 780 and 580 cm⁻¹. docbrown.infodocbrown.info

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O stretch | 1750 - 1735 |

| Ketone Carbonyl | C=O stretch | 1725 - 1705 |

| Ester C-O | C-O stretch | 1300 - 1000 |

| Alkyl C-H | C-H stretch | 2950 - 2850 |

| Chloroalkane | C-Cl stretch | 780 - 580 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₇H₁₁ClO₃), the molecular ion peak [M]⁺ would be observed. A key feature in the mass spectrum will be the presence of an M+2 peak, with an intensity approximately one-third that of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. docbrown.info

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion with very high accuracy, allowing for the calculation of the precise elemental formula. This helps to distinguish the compound from other molecules with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for obtaining the molecular weight of a compound with minimal fragmentation. It often produces protonated molecules [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺). researchgate.net

Common fragmentation pathways for this molecule under electron ionization (EI) would include the loss of the chloropropyl group, cleavage of the ester bond, and the formation of a characteristic acylium ion (CH₃C≡O⁺) at m/z 43. wordpress.com

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₁₁ClO₃]⁺ | 178/180 |

| [M-CH₃]⁺ | [C₆H₈ClO₃]⁺ | 163/165 |

| [CH₃COCH₂CO]⁺ | [C₄H₅O₂]⁺ | 85 |

| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 |

| [C₃H₆Cl]⁺ | [CH₃CHClCH₂]⁺ | 77/79 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction mixtures and for determining its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection. One potential complication with the GC analysis of β-keto esters is the possibility of thermal degradation or transesterification if reactive substances like alcohols are present in the GC system. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and stability of this compound, particularly for non-volatile impurities. Reversed-phase HPLC (RP-HPLC) using a C18 column with a mobile phase of acetonitrile (B52724) and/or methanol (B129727) and water is a common starting point.

A significant challenge in the HPLC analysis of β-keto esters is their tendency to undergo keto-enol tautomerism. chromforum.org This can result in broad or split peaks, complicating quantification and purity assessment. To overcome this, several strategies can be employed, such as increasing the column temperature to accelerate the interconversion between tautomers, controlling the pH of the mobile phase with an acidic modifier to favor one form, or using specialized mixed-mode columns. chromforum.org A UV detector is typically used, as the ketone and ester carbonyl groups provide chromophores for detection.

Advanced Methods for Characterization of Functionalized Esters

The comprehensive characterization of functionalized esters such as this compound necessitates the use of advanced analytical techniques capable of providing detailed information about their elemental composition, chemical states, and molecular structure. X-ray Photoelectron Spectroscopy (XPS) and Raman Spectroscopy are powerful methods that offer unique insights into the surface chemistry and vibrational properties of these compounds.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. ucl.ac.uk When analyzing a functionalized ester like this compound, XPS provides critical data on the presence and bonding environment of carbon, oxygen, and chlorine atoms.

The principle of XPS involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of each electron is characteristic of the element and its oxidation state.

For this compound, high-resolution XPS scans of the C 1s, O 1s, and Cl 2p regions would reveal multiple peaks corresponding to the different chemical environments of these atoms within the molecule. For instance, the C 1s spectrum is expected to show distinct peaks for the carbon atoms in the C-Cl, C-O, C-C, and C=O bonds. Similarly, the O 1s spectrum would differentiate between the carbonyl oxygen (C=O) and the ester oxygen (C-O). mdpi.comsemanticscholar.org

The elemental composition can be determined from the relative peak areas, providing a quantitative measure of the carbon, oxygen, and chlorine content on the surface of the sample. This is particularly useful for assessing the purity and stoichiometry of the compound.

Below is a table summarizing the expected binding energies for the different chemical states of carbon and oxygen in this compound, based on typical values for similar functional groups. mdpi.comsemanticscholar.org

| Element | Functional Group | Expected Binding Energy (eV) |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-Cl | ~286.0 |

| C 1s | C-O | ~286.5 |

| C 1s | C=O (Ketone) | ~288.0 |

| C 1s | O-C=O (Ester) | ~289.0 |

| O 1s | C=O | ~532.0 |

| O 1s | C-O | ~533.5 |

| Cl 2p | C-Cl | ~200.0 |

Note: These are approximate values and can vary slightly depending on the specific chemical environment and instrument calibration.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphy, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. s-a-s.orgupenn.edu The interaction of the laser with the molecule's vibrational bonds results in the energy of the scattered photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

For this compound, the Raman spectrum would serve as a unique "vibrational fingerprint," with specific peaks corresponding to the stretching and bending vibrations of its various functional groups. The presence of both a ketone and an ester group, along with a chlorinated alkyl chain, gives rise to a complex and informative spectrum.

Key vibrational modes that would be prominent in the Raman spectrum of this compound include:

C=O stretching: The ketone and ester carbonyl groups will exhibit strong, distinct stretching vibrations. The ketone C=O stretch typically appears at a lower wavenumber than the ester C=O stretch.

C-O stretching: The C-O single bonds of the ester group will have characteristic stretching modes.

C-Cl stretching: The carbon-chlorine bond will produce a stretching vibration in the lower wavenumber region of the spectrum.

C-H stretching and bending: The various C-H bonds in the propyl and acetyl groups will give rise to multiple stretching and bending vibrations. ekb.eg

The following table outlines the expected characteristic Raman shifts for the primary functional groups present in this compound. s-a-s.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ketone) | R-C(=O)-R | 1700 - 1725 |

| C=O Stretch (Ester) | R-C(=O)-OR' | 1735 - 1750 |

| C-O Stretch (Ester) | R-COO-R' | 1000 - 1300 |

| C-C Stretch | 800 - 1200 | |

| C-Cl Stretch | R-Cl | 600 - 800 |

| C-H Stretch | Alkyl | 2850 - 3000 |

| C-H Bend | Alkyl | 1350 - 1465 |

The precise positions and relative intensities of these Raman bands provide a detailed structural confirmation of this compound. Any shifts in these peak positions could indicate changes in the molecular environment, such as intermolecular interactions or conformational changes.

Computational Chemistry and Theoretical Investigations of 2 Chloropropyl 3 Oxobutanoate

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of organic molecules. For a molecule like 2-Chloropropyl 3-oxobutanoate, which contains multiple functional groups, DFT can provide valuable insights into its reactivity, stability, and spectroscopic properties.

A key feature of this compound is the presence of the 3-oxobutanoate (acetoacetate) moiety, which can exist in keto-enol tautomeric forms. The equilibrium between these tautomers is crucial as it dictates the molecule's reactivity. DFT calculations on simpler β-keto esters, such as ethyl acetoacetate (B1235776), have shown that the keto form is generally more stable, but the energy difference is small, and the equilibrium can be influenced by the solvent and substituents. The chlorine atom in the 2-chloropropyl group, being an electron-withdrawing group, is expected to influence the electronic properties of the ester, potentially affecting the acidity of the α-protons and the stability of the corresponding enolate.

Reaction Mechanism Elucidation via Transition State Analysis

DFT is particularly useful for elucidating reaction mechanisms by locating and characterizing transition states. A probable reaction for this compound is the intramolecular cyclization to form a lactone, or intermolecular reactions such as alkylation at the α-carbon.

For an intermolecular SN2 reaction, where an enolate of this compound attacks an alkyl halide, DFT calculations can map out the potential energy surface. The reaction would proceed through a transition state where the new C-C bond is partially formed and the C-X bond of the alkyl halide is partially broken. The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). Theoretical studies on the alkylation of ethyl acetoacetate enolates have shown that C-alkylation is generally thermodynamically favored, leading to a more stable product. However, the kinetic product can sometimes be the O-alkylated one, depending on the reaction conditions, the nature of the electrophile, and the counter-ion.

Below is a representative data table for a transition state analysis of an SN2 alkylation reaction of a model β-keto ester enolate with a simple chloroalkane, calculated using DFT.

| Parameter | Reactants | Transition State | Products |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +18.5 | -5.2 |

| C-C Bond Length (Å) | - | 2.25 | 1.54 |

| C-Cl Bond Length (Å) | 1.78 | 2.45 | - |

| Imaginary Frequency (cm-1) | - | -350 | - |

Conformational Analysis and Stability Studies

The presence of multiple rotatable single bonds in this compound leads to a complex conformational landscape. The rotation around the C-C bonds in the 2-chloropropyl group is of particular interest. Computational studies on analogous small haloalkanes, such as 2-chlorobutane, have been performed to understand their conformational preferences. These studies show that the relative energies of the different conformers (e.g., anti and gauche) are determined by a balance of steric and electrostatic interactions.

For the 2-chloropropyl group in this compound, rotation around the C1-C2 bond (of the propyl chain) will lead to different spatial arrangements of the chlorine atom relative to the ester group. DFT calculations can be used to determine the relative energies of these conformers and the rotational barriers between them. The most stable conformer is expected to be the one that minimizes steric hindrance and unfavorable dipole-dipole interactions.

The following table presents plausible relative energies for the stable conformers of a model chloroalkane, illustrating the energy differences that can be expected.

| Conformer | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.0 |

| Gauche (+) | 60° | 0.7 |

| Gauche (-) | -60° | 0.8 |

Solvent Effects on Reactivity and Structure

Solvents can have a profound impact on the structure, stability, and reactivity of molecules. For this compound, the polarity of the solvent is expected to influence the keto-enol equilibrium. Polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents can favor the enol form, which can be stabilized by an intramolecular hydrogen bond.

DFT calculations incorporating implicit or explicit solvent models can quantify these effects. For instance, the Polarizable Continuum Model (PCM) is a common implicit solvation model used to estimate the effect of a solvent's dielectric constant on the energies of different molecular states. Such calculations on related β-keto esters have shown that the energy difference between the keto and enol forms can change by several kcal/mol when moving from a nonpolar solvent like hexane (B92381) to a polar solvent like water.

Solvent effects are also critical in determining reaction rates. For the SN2 alkylation of the enolate, polar aprotic solvents are generally preferred as they can solvate the counter-ion without strongly solvating the nucleophilic enolate, thus enhancing its reactivity.

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of molecules, Molecular Dynamics (MD) simulations allow for the study of their dynamic behavior over time. An MD simulation of this compound in a solvent would provide a detailed picture of its conformational flexibility and its interactions with the surrounding solvent molecules.

Conformational Flexibility and Dynamic Behavior

MD simulations can explore the conformational space of this compound at a given temperature, revealing the populations of different conformers and the rates of interconversion between them. The trajectory from an MD simulation would show the molecule constantly changing its shape as the various single bonds rotate. This dynamic behavior is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction. The flexibility of the chloropropyl chain and the orientation of the ester and keto groups would be particularly important.

Intermolecular Interactions and Solvation Properties

MD simulations explicitly model the solvent molecules, providing a detailed view of the solvation shell around the solute. For this compound in water, the simulation would show how water molecules orient themselves around the different parts of the molecule. The ester and keto groups would be expected to form hydrogen bonds with water, while the alkyl parts would exhibit hydrophobic interactions.

A common way to analyze these interactions is through the calculation of Radial Distribution Functions (RDFs). An RDF describes the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for the oxygen atoms of water around the carbonyl oxygen of the keto group in this compound would likely show a sharp peak at a distance corresponding to a hydrogen bond.

The following table provides representative data that might be obtained from an MD simulation of a model ester in water, illustrating the typical distances for key intermolecular interactions.

| Atom Pair | First Peak of RDF (Å) | Interpretation |

|---|---|---|

| Ester Carbonyl Oxygen - Water Hydrogen | 1.8 | Hydrogen bonding |

| Keto Carbonyl Oxygen - Water Hydrogen | 1.8 | Hydrogen bonding |

| Chlorine - Water Hydrogen | 2.5 | Weak hydrogen bonding/dipolar interaction |

| Alkyl Carbon - Water Oxygen | 3.5 | Hydrophobic hydration shell |

Quantum-Chemical Approaches to Predict Reactivity and Selectivity

A comprehensive search of scientific literature and chemical databases did not yield specific computational chemistry or theoretical investigations focused solely on this compound. While quantum-chemical methods, such as Density Functional Theory (DFT), are widely applied to predict the reactivity and selectivity of related compounds like β-keto esters, specific studies detailing the quantum-chemical properties of this compound are not publicly available at this time.

General methodologies applied to similar molecules often involve the calculation of various molecular descriptors to understand their chemical behavior. These can include:

Molecular Electrostatic Potential (MEP) Maps: To identify electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to predict reactivity and the nature of chemical reactions.

Transition State Theory: To calculate the activation energies of potential reaction pathways, thereby predicting the most likely products and the selectivity of a reaction.

In the absence of specific research on this compound, any discussion of its reactivity and selectivity from a quantum-chemical perspective would be speculative and fall outside the scope of this article's requirement for detailed, existing research findings. Further computational studies are required to be performed on this specific compound to generate the data necessary for a thorough analysis as outlined in this section.

Synthetic Utility and Applications of 2 Chloropropyl 3 Oxobutanoate As a Chemical Building Block

Precursor in Complex Organic Synthesis

The unique combination of functional groups in 2-Chloropropyl 3-oxobutanoate makes it a valuable intermediate for the construction of diverse molecular architectures. Its utility spans the synthesis of heterocyclic compounds, the formation of substituted ketones and esters, and the introduction of chirality.

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrazolones)

β-Keto esters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. One of the most prominent examples is the Knorr pyrazole (B372694) synthesis and related reactions, which involve the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative to form a pyrazolone (B3327878) ring system. While the use of simple alkyl acetoacetates like ethyl acetoacetate (B1235776) in these reactions is extensively documented, the application of this compound offers the potential to introduce a 2-chloropropyl group into the final heterocyclic structure. This functionality can serve as a handle for further synthetic transformations.

The general mechanism for pyrazolone formation involves the initial reaction of the hydrazine with one of the carbonyl groups of the β-keto ester, followed by cyclization and dehydration to yield the pyrazolone ring. The presence of the chloro substituent on the propyl group is not expected to interfere with this core reaction, allowing for the formation of novel substituted pyrazolones.

Table 1: Examples of Heterocyclic Synthesis derived from β-Keto Esters

| Reactant 1 | Reactant 2 | Heterocyclic Product | Catalyst/Conditions |

|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | 3-Methyl-1H-pyrazol-5(4H)-one | Ethanol, reflux |

| Ethyl acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Acetic acid, heat |

| Diethyl malonate | Hydrazine hydrate | Pyrazolidine-3,5-dione | Sodium ethoxide |

Intermediate for Substituted Ketones and Esters

The structural framework of this compound allows for its conversion into a variety of substituted ketones and esters. The chemistry of β-keto esters is rich, with the acidic α-proton facilitating a range of carbon-carbon bond-forming reactions.

One common transformation is the alkylation of the α-carbon, which can be achieved by treating the β-keto ester with a base to form an enolate, followed by reaction with an alkyl halide. Subsequent hydrolysis and decarboxylation of the resulting α-substituted β-keto ester yields a ketone. This sequence, when applied to this compound, would allow for the synthesis of ketones bearing a 2-chloropropyl group.

Furthermore, the ester group of this compound can undergo transesterification reactions. This process, often catalyzed by an acid or a base, allows for the exchange of the 2-chloropropyl group with other alcohols, leading to a library of different 3-oxobutanoate esters. The selective transesterification of β-keto esters over other ester types is a known process, likely proceeding through an enol or acylketene intermediate.

Table 2: Potential Transformations of this compound

| Starting Material | Reagents | Product Type |

|---|---|---|

| This compound | 1. NaH, 2. R-X, 3. H3O+, heat | Substituted Ketone |

| This compound | R'-OH, Acid or Base Catalyst | Substituted Ester |

Introduction of Chiral Centers and Enantioselective Synthesis

The structure of this compound contains a stereocenter at the 2-position of the propyl group, meaning the compound itself can exist as a racemate or in enantiomerically pure forms. Furthermore, the reactive nature of the β-keto ester moiety provides opportunities to introduce new stereocenters in a controlled manner.

Asymmetric reduction of the ketone functionality is a powerful method for creating a chiral alcohol. This can be achieved using chiral reducing agents or through biocatalysis, for instance, with enzymes like carbonyl reductases. The stereoselective reduction of related compounds, such as ethyl 4-chloro-3-oxobutanoate, has been demonstrated to produce optically active hydroxy esters with high enantiomeric excess. A similar approach with this compound would yield chiral 3-hydroxybutanoate derivatives.

Another strategy involves the use of chiral auxiliaries. By reacting this compound with a chiral amine, a chiral enamine can be formed. Subsequent reactions of this enamine with electrophiles can proceed with high diastereoselectivity, allowing for the creation of a new stereocenter at the α-position. The chiral auxiliary can then be removed, yielding an enantioenriched α-substituted β-keto ester.

Application in Functional Materials Chemistry

The presence of both a polymerizable or graftable chloro group and a versatile ester functionality suggests that this compound could be a valuable monomer or surface modifier in the field of materials chemistry.

Incorporation into Polymeric Architectures

The chloroalkyl group in this compound can potentially be utilized in polymerization reactions. For instance, it could serve as an initiator or a terminating agent in certain types of controlled radical polymerization. More directly, the chlorine atom can be displaced by a nucleophile, allowing the molecule to be grafted onto existing polymer chains that have nucleophilic side groups.

Furthermore, polymers bearing activated ester groups are known to be useful for post-polymerization modification. While the 2-chloropropyl ester is not a highly activated ester, its reactivity could be sufficient for modification with nucleophiles, especially under forcing conditions. This would allow for the preparation of functional polymers where the 3-oxobutanoate moiety can be introduced as a side chain. This moiety could then be used for further reactions, such as chelation with metal ions or as a point for cross-linking.

Surface Modification and Nanomaterial Functionalization

The functional groups of this compound make it a candidate for the surface modification of materials and the functionalization of nanomaterials. The ester group can potentially be used to attach the molecule to surfaces that have hydroxyl groups, through a transesterification reaction.

The more robust approach would be to utilize the chloro group for surface grafting. Surfaces can be pre-functionalized with nucleophilic groups (e.g., amines or thiols), which can then react with the chloro group of this compound to form a covalent bond. This would result in a surface decorated with β-keto ester functionalities. Such modified surfaces could have applications in areas such as selective metal ion capture or as platforms for the immobilization of biomolecules. Similarly, the surfaces of nanomaterials, such as silica (B1680970) or gold nanoparticles, can be functionalized with appropriate linkers that can then react with this compound, imparting new chemical properties to the nanomaterials.

Development of Advanced Chemical Probes and Derivatization Agents

The strategic incorporation of reactive functionalities within a single molecular framework makes this compound a versatile precursor for the synthesis of advanced chemical probes and derivatization agents. Its β-ketoester and chloropropyl moieties offer orthogonal reactivity, enabling the construction of complex heterocyclic systems and molecules designed for specific biological targeting and detection.

Research has demonstrated the utility of the closely related ethyl 2-chloro-3-oxobutanoate in the synthesis of biologically active thiazole (B1198619) derivatives. researchgate.net Thiazole scaffolds are of significant interest in medicinal chemistry and for the development of chemical probes due to their presence in numerous bioactive compounds. nih.govmdpi.comnih.gov The Hantzsch thiazole synthesis, a classic method for forming this heterocyclic ring, provides a pathway where the α-haloketone character of this compound can be exploited.

In a notable application, ethyl 2-chloro-3-oxobutanoate has been used as a key building block to synthesize a series of 4-methyl-3-phenyl-5-substituted thiazoles. researchgate.net This synthesis involves the reaction of a thiourea (B124793) derivative with the β-ketoester. The resulting thiazole compounds have been investigated for their potential as anticancer agents, demonstrating the role of this class of molecules as probes for complex biological systems. nih.govmdpi.comnih.gov

| Compound Class | Reactants | Biological Activity | Target Cell Lines |

| 4-Methyl-3-phenyl-5-substituted thiazoles | 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-3-phenylthiourea, Hydrazonoyl halides, α-haloketones, 3-chloropentane-2,4-dione, Ethyl 2-chloro-3-oxobutanoate | Anticancer | Human colon carcinoma (HTC-116), Hepatocellular carcinoma (HepG-2) |

Furthermore, the β-ketoester functionality of this compound presents an opportunity for the development of fluorescent probes based on cyclization reactions. A prominent example of this concept is the creation of "turn-on" fluorescent probes for the detection of specific analytes like hydrazine. rsc.orgrsc.org In these systems, a non-fluorescent β-ketoester derivative is designed to undergo a cyclization reaction upon interaction with the target molecule. This reaction, often forming a pyrazolone, leads to the formation of a new, highly fluorescent species. beilstein-journals.orgresearchgate.netnih.gov

The underlying principle involves the condensation of the β-dicarbonyl system of the ketoester with a dinucleophile such as hydrazine. rsc.orgjk-sci.com This reaction eliminates the quenching pathway of the fluorophore, resulting in a significant increase in fluorescence intensity. The specificity of the probe is determined by the reactivity of the β-ketoester towards the target analyte.

| Probe Type | Analyte | Mechanism | Outcome |

| Fluorescent "Turn-On" Probe | Hydrazine | Reaction with β-ketoester moiety to form a fluorescent pyrazolone derivative | Significant increase in fluorescence upon detection of hydrazine |

While direct applications of this compound as a derivatization agent for analytical techniques like chromatography are not extensively documented, its chemical reactivity suggests potential in this area. The chloro- and keto- functionalities could be utilized to tag analytes containing nucleophilic groups, such as amines and thiols, thereby improving their chromatographic properties or enabling their detection.

Future Research Directions and Emerging Trends in the Study of 2 Chloropropyl 3 Oxobutanoate

Development of Novel Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. For 2-chloropropyl 3-oxobutanoate, which possesses a stereocenter, the development of synthetic routes that afford high levels of stereoselectivity and enantioselectivity is a key area of future research. Current methodologies often result in racemic mixtures, necessitating challenging and costly resolution steps.

Future work will likely concentrate on the use of chiral catalysts, including both metal complexes and organocatalysts, to induce asymmetry in the formation of the this compound scaffold. For instance, research into the highly enantioselective chlorination of β-keto esters using chiral Lewis acid catalysts has shown promise, yielding α-chlorinated products with up to 98% enantiomeric excess. acs.org The subsequent nucleophilic substitution of these tertiary chlorides can proceed with complete inversion of stereochemistry, offering a flexible method for constructing quaternary stereogenic centers. acs.org

Furthermore, dynamic kinetic resolution (DKR) presents a powerful strategy to convert a racemic starting material into a single enantiomer of the product in high yield. This approach combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer. Chemoenzymatic DKR, which pairs a metal catalyst for racemization with a highly selective enzyme for the resolution, has been successfully applied to the synthesis of chiral β-hydroxy esters and could be adapted for this compound derivatives. wikipedia.orgethz.ch

The table below summarizes potential stereoselective synthetic strategies applicable to this compound.

| Synthetic Strategy | Description | Potential Advantages |

| Chiral Lewis Acid Catalysis | Employs a chiral Lewis acid to create a chiral environment around the substrate, directing the approach of a reagent to one face of the molecule. | High enantioselectivity, catalytic nature reduces waste. |

| Organocatalysis | Uses small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. | Metal-free, often milder reaction conditions, high stereoselectivity. |

| Enzymatic Resolution | Utilizes enzymes, such as lipases or reductases, to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the unreacted enantiomer, allowing for a theoretical 100% yield of a single enantiomer. | High yield and high enantioselectivity. wikipedia.org |

Exploration of Bio-Inspired and Environmentally Sustainable Transformations

In line with the principles of green chemistry, future research will increasingly focus on the development of bio-inspired and environmentally sustainable methods for the synthesis and transformation of this compound. Biocatalysis, utilizing whole cells or isolated enzymes, offers a powerful alternative to traditional chemical methods, often providing exceptional selectivity under mild, aqueous conditions.

The reduction of the ketone functionality in β-keto esters is a well-explored area in biocatalysis. The use of baker's yeast (Saccharomyces cerevisiae) for the stereoselective reduction of β-keto esters is a classic example. nih.gov Advances in genetic engineering are enabling the development of "designer" yeasts with enhanced stereoselectivity for specific substrates by overexpressing or deleting genes encoding for reductase enzymes with different stereochemical preferences. nih.gov This approach could be tailored for the reduction of this compound to the corresponding chiral β-hydroxy ester, a valuable synthetic intermediate.